molecular formula C12H15NO2 B12896808 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethan-1-one CAS No. 111038-60-9

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethan-1-one

Cat. No.: B12896808
CAS No.: 111038-60-9
M. Wt: 205.25 g/mol
InChI Key: QDULSBSCBLCFSV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a dihydrobenzofuran ring attached to a dimethylamino ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

    Final Assembly: The final step involves the coupling of the benzofuran ring with the dimethylamino ethanone group under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydrobenzofuran-5-yl)-2-(methylamino)ethanone: Similar structure but with a methylamino group instead of a dimethylamino group.

    1-(2,3-Dihydrobenzofuran-5-yl)-2-(ethylamino)ethanone: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

1-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanone is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

111038-60-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethanone

InChI

InChI=1S/C12H15NO2/c1-13(2)8-11(14)9-3-4-12-10(7-9)5-6-15-12/h3-4,7H,5-6,8H2,1-2H3

InChI Key

QDULSBSCBLCFSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)C1=CC2=C(C=C1)OCC2

Origin of Product

United States

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